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Compound of Interest

Compound Name:
1-(3-Methoxy-4-

nitrophenyl)piperidin-4-one

Cat. No.: B1593172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the burgeoning field of methoxy-nitrophenyl

piperidines, a class of heterocyclic compounds demonstrating significant potential across

various therapeutic areas. We will delve into their synthesis, anticancer, and antimicrobial

properties, underpinned by mechanistic insights and detailed experimental protocols. This

document is designed to be a comprehensive resource, empowering researchers to navigate

the complexities of developing these promising molecules.

The Methoxy-Nitrophenyl Piperidine Scaffold: A
Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of

numerous approved drugs.[1] Its conformational flexibility allows for the precise spatial

orientation of substituents, facilitating targeted interactions with biological macromolecules. The

incorporation of a methoxy-nitrophenyl moiety introduces specific electronic and steric

properties that can significantly influence the compound's biological activity. The electron-

withdrawing nature of the nitro group and the electron-donating methoxy group can modulate

the molecule's interaction with cellular targets, making this scaffold a fertile ground for the

discovery of novel therapeutics.
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Synthesis of Methoxy-Nitrophenyl Piperidines
The synthesis of methoxy-nitrophenyl piperidines can be achieved through several established

synthetic routes. A common and effective method is nucleophilic aromatic substitution (SNAAr).

Generalized Synthesis Protocol: Nucleophilic Aromatic
Substitution
This protocol outlines a general procedure for the synthesis of 1-(methoxy-

nitrophenyl)piperidine derivatives.

Step 1: Reaction Setup

To a round-bottom flask, add the appropriate di-nitro-methoxybenzene precursor (1

equivalent).

Add a suitable solvent, such as acetone or ethanol.

Add piperidine (typically 2-4 equivalents).

The reaction can be stirred at room temperature or refluxed to enhance the reaction rate.[2]

Step 2: Reaction Monitoring

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an

appropriate solvent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Purification

Upon completion, cool the reaction mixture to room temperature.

Add ethyl acetate and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel using a gradient

of ethyl acetate in hexane to yield the desired 1-(methoxy-nitrophenyl)piperidine.[2]
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Anticancer Activity: Targeting Key Cellular
Processes
A growing body of evidence suggests that piperidine derivatives, including those with methoxy

and nitro substitutions, possess potent anticancer properties.[3] These compounds have been

shown to induce cytotoxicity in a range of cancer cell lines.

Mechanism of Anticancer Action
The anticancer effects of these compounds are often multifaceted, involving the modulation of

critical signaling pathways that control cell proliferation, survival, and death.

Induction of Apoptosis: Many piperidine derivatives exert their anticancer effects by triggering

apoptosis, or programmed cell death. This can be achieved through the modulation of key

apoptosis-regulating proteins. For instance, treatment with certain piperidine derivatives has

been shown to decrease the expression of anti-apoptotic proteins like B-cell lymphoma 2

(Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP).[4]

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Some

piperidine compounds have been observed to cause cell cycle arrest, preventing cancer

cells from progressing through the phases of division and proliferation.[5]

Modulation of Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of

cell survival and proliferation and is often dysregulated in cancer.[6] Several piperidine

derivatives have been shown to inhibit this pathway, leading to a downstream reduction in

cell viability.[3]

Diagram of a a simplified PI3K/Akt signaling pathway:
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Caption: Simplified PI3K/Akt signaling pathway in cancer.

Quantitative Anticancer Activity Data
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The cytotoxic effects of various piperidine derivatives have been quantified using in vitro cell

viability assays. The half-maximal inhibitory concentration (IC50) and growth inhibitory

concentration (GI50) are common metrics used to express the potency of a compound.

Compound Type Cancer Cell Line IC50 / GI50 (µM) Reference

Novel Piperidine

Derivative 17a
PC3 (Prostate) 0.81 [1]

Novel Piperidine

Derivative 17a
MGC803 (Gastric) 1.09 [4]

Novel Piperidine

Derivative 17a
MCF7 (Breast) 1.30 [4]

Piperidone P3 HL-60 (Leukemia) ~2.26 (CC50) [7]

Piperidone P4 HL-60 (Leukemia) ~1.91 (CC50) [7]

Piperidone P5
CCRF-CEM

(Leukemia)
~1.52 (CC50) [7]

Experimental Protocol: Cell Viability Assessment (MTT
Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the methoxy-nitrophenyl

piperidine compound for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC50 value.

Antimicrobial Activity: A Potential Solution to Drug
Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat,

necessitating the development of novel antimicrobial agents. Nitroaromatic compounds,

including nitrophenyl piperidines, have demonstrated promising antibacterial activity against a

range of pathogens.[8]

Mechanism of Antimicrobial Action
The antimicrobial mechanisms of these compounds are thought to involve multiple targets,

making the development of resistance more challenging for bacteria.

Membrane Disruption: A key mechanism of action for many antimicrobial agents is the

disruption of the bacterial cell membrane.[9] This can lead to increased membrane

permeability, leakage of intracellular components, and ultimately, cell death.[10] The

lipophilic nature of the piperidine ring combined with the electronic properties of the

substituted phenyl ring may facilitate interaction with and disruption of the bacterial

membrane.

Metabolic Activation and Inhibition of Essential Enzymes: The nitro group is a critical

pharmacophore in many antimicrobial drugs.[11] It can be metabolically reduced by bacterial

nitroreductases to form reactive intermediates that are toxic to the cell.[12] These reactive

species can damage DNA, proteins, and other essential cellular components.

Diagram of a a potential antimicrobial mechanism:
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Caption: Potential antimicrobial mechanisms of action.

Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically evaluated by determining the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound

that prevents visible growth of a microorganism.
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Compound Type Bacterial Strain MIC (µg/mL) Reference

Substituted N-(2-

Nitrophenyl)piperidine

-2-carboxylic acid (3a)

Enterobacter cloacae 15.6 [13]

Substituted N-(2-

Nitrophenyl)piperidine

-2-carboxylic acid (3c)

Enterococcus faecalis 15.6 [13]

Substituted N-(2-

Nitrophenyl)piperidine

-2-carboxylic acid (3g)

Proteus mirabilis 15.6 [13]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative

Staphylococcus

aureus
32-512 [14]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative

Bacillus subtilis 32-512 [14]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative

Escherichia coli 32-512 [14]

Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a

suitable broth medium.

Serial Dilution: Prepare serial two-fold dilutions of the methoxy-nitrophenyl piperidine

compound in a 96-well microtiter plate.

Inoculation: Inoculate each well with the bacterial suspension.
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Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

bacterial growth is observed.

Conclusion and Future Directions
Methoxy-nitrophenyl piperidines represent a promising class of compounds with demonstrable

anticancer and antimicrobial activities. Their synthetic accessibility and the potential for diverse

functionalization make them attractive candidates for further drug discovery and development

efforts. Future research should focus on elucidating the precise molecular targets and signaling

pathways involved in their biological effects. A deeper understanding of their structure-activity

relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic

properties, ultimately paving the way for the development of novel and effective therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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